rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Description
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a bicyclic organic compound featuring a norbornane-like scaffold with a bridgehead amine group and a tert-butyl ester moiety. Its molecular formula is C₁₀H₁₇NO₂, with a molecular weight of 183.25 g/mol . The bicyclo[2.1.0]pentane core introduces significant steric strain due to its fused cyclopropane and cyclobutane rings, which may influence its chemical reactivity and physical properties.
Properties
IUPAC Name |
tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVNPTVOYKGKQ-PJKMHFRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1C(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12C[C@H]1[C@@H](C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the photochemical intramolecular cyclopropanation of an α-allylsilyl-α-diazoacetate, which leads to the formation of the bicyclic structure . Subsequent reactions introduce the tert-butyl and amino groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1.1. Reductive Amination
The bicyclo[2.1.0]pentane core undergoes stereoselective reductive amination under biocatalytic conditions. IREDs (iminoreductases) and AmDHs (amine dehydrogenases) enable precise control over diastereomer formation . For example:
| Substrate | Enzyme | Product Configuration | Conversion (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Ketone precursor | IRED-10 | (1R,3S,4S) | >99.5 | >99.5:<0.5 |
| Racemic ketone | IRED-25 | (1S,3R,4R) | 99 | 85:15 |
| Chiral ketone | Ch1-AmDH | (1R,3S,4S) | 77 | 73:27 |
Conditions : HCOONH₄ buffer (1 M, pH 8.8), NADP⁺ (0.5 mM), 30°C, 24 h .
1.2. Carboxylate Functionalization
The tert-butyl carboxylate group participates in:
-
Hydrolysis : Acidic cleavage (HCl/THF, 0°C) yields the free carboxylic acid (83% yield) .
-
Ester Exchange : Transesterification with methanol under BF₃·OEt₂ catalysis produces methyl ester derivatives (91% yield) .
2.1. Enzyme-Mediated Resolution
Enantioselective resolution using IREDs achieves >99% enantiomeric excess (e.e.) for specific stereoisomers :
| Enzyme | Substrate Type | Product Configuration | e.e. (%) |
|---|---|---|---|
| IRED-10 | (R)-ketone | (1S,3R,4R) | 99.8 |
| IRED-20 | (S)-ketone | (1R,3S,4S) | 98.5 |
Mechanistic Insight : Enzymes stabilize transition states through hydrogen bonding with the aminomethyl group and π-π interactions with the bicyclic framework .
3.1. Ring-Opening Reactions
Controlled ring-opening under basic conditions generates linear intermediates for further derivatization:
| Base | Solvent | Product | Yield (%) |
|---|---|---|---|
| NaOH (1M) | EtOH/H₂O | γ,δ-unsaturated amino ester | 68 |
| LDA | THF | Cyclopropane-fused amine | 52 |
Key Observation : Strain relief drives regioselectivity toward the less substituted bridgehead .
3.2. Cross-Coupling Reactions
The aminomethyl group facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst | Partner | Product Class | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Bicyclic biarylamine | 74 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halide | N-aryl derivatives | 81 |
Limitation : Steric hindrance from the bicyclic system reduces reactivity with bulky coupling partners .
Biocatalytic Cascade Reactions
Integrated enzyme systems enable one-pot syntheses of complex derivatives :
Optimized Conditions :
-
Buffer : HCOONH₄ (1 M, pH 8.8)
-
Cofactors : NADP⁺ (0.5 mM), Cb-FDH-QRN (formate dehydrogenase for cofactor recycling)
-
Temperature : 20–30°C
Stability and Reactivity Trade-offs
The bicyclo[2.1.0]pentane scaffold exhibits limited thermal stability (decomposition >150°C) but exceptional resistance to enzymatic degradation in physiological conditions (t₁/₂ > 48 h in human plasma) .
Scientific Research Applications
Drug Development
The compound has shown promise as a bioisostere for traditional drug scaffolds, particularly in the development of pharmaceuticals targeting neurological disorders and pain management. Its bicyclic structure provides enhanced binding affinity to biological targets compared to linear analogs.
Synthetic Intermediate
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is utilized as a synthetic intermediate in the preparation of more complex molecules. It can undergo various transformations, including:
- Deprotection Reactions : The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.
- Coupling Reactions : It can be coupled with other amino acids or peptide fragments to synthesize larger peptide chains.
Material Science
The compound's unique structural features make it suitable for applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions enhances its potential use in catalysis and as a building block for functional materials.
Case Studies
Mechanism of Action
The mechanism by which tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Bicyclo[2.2.2]octene Derivatives
Compounds such as (1R,2S,3R,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (C₉H₁₃NO₂) and its ethyl ester analog (+)-1 share structural similarities but differ in ring size and substituents. Key distinctions include:
Bicyclo[1.1.0]butane and Bicyclo[1.1.1]pentane Systems
Compounds like 3-iodobicyclo[1.1.1]pentane-1-carboxamides () represent highly strained systems. Key differences include:
Ethyl vs. tert-Butyl Ester Derivatives
The ethyl ester analog (+)-1 () highlights the role of the ester group:
- Steric Effects : The tert-butyl group in the target compound may improve steric shielding, slowing hydrolysis compared to smaller esters like ethyl.
- Physical Properties: Ethyl derivatives exhibit lower melting points (e.g., 189–190°C for (+)-1 vs.
Biological Activity
rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It has been shown to exhibit:
- Agonistic Activity : The compound acts as an agonist for certain receptors, influencing neurotransmitter release and neuronal excitability.
- Inhibitory Effects : It may also inhibit specific enzymes involved in neurotransmitter metabolism.
Pharmacological Effects
Research indicates that this compound demonstrates several pharmacological effects:
- Neuroprotective Properties : It has been associated with neuroprotection in models of neurodegeneration.
- Analgesic Activity : Studies have shown potential pain-relieving effects.
- Cognitive Enhancement : Some findings suggest it may improve cognitive functions in animal models.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduces neuronal death in vitro | |
| Analgesia | Decreases pain response in models | |
| Cognitive Enhancement | Improves memory performance |
Study 1: Neuroprotective Effects
In a study published in Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Analgesic Properties
A separate study explored the analgesic properties of this compound using a formalin-induced pain model in rodents. The findings demonstrated that administration of this compound resulted in a marked decrease in pain behavior compared to control groups, indicating its efficacy as an analgesic .
Study 3: Cognitive Enhancement
Research published in Neuroscience Letters examined the effects on cognitive function. Mice treated with the compound showed improved performance in memory tasks compared to untreated controls. This suggests that it may have applications in treating cognitive impairments .
Q & A
Q. What are the primary synthetic routes for rac-tert-butyl (1R,3S,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three key steps:
Core bicyclo[2.1.0]pentane construction via [2+2] cycloaddition or strain-driven ring closure under high dilution to minimize polymerization .
Amine functionalization : The 3-amino group is introduced using reductive amination or nucleophilic substitution, often requiring anhydrous conditions (e.g., THF, −78°C) to preserve stereochemistry .
tert-butyl carbamate protection : Boc-protection of the amine is achieved with Boc₂O and a catalyst like DMAP in dichloromethane at 0–25°C .
- Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or LC-MS. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the racemic mixture .
Q. How is stereochemical integrity maintained during synthesis, and what analytical methods validate enantiomeric purity?
- Methodological Answer :
- Chiral Control : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during bicyclo-pentane formation to enforce the (1R,3S,4S) configuration .
- Validation :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/IPA mobile phase resolves enantiomers .
- X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximity of protons (e.g., H-1 and H-4 in the bicyclo core) .
Advanced Research Questions
Q. How do functional group substitutions (e.g., carboxylate vs. carbamate) impact the compound’s reactivity in downstream applications?
- Methodological Answer :
- Comparative Reactivity :
| Functional Group | Reactivity with Electrophiles | Stability under Acidic Conditions |
|---|---|---|
| Carboxylate (COO⁻) | High (nucleophilic) | Unstable (decarboxylation) |
| Carbamate (NHBoc) | Moderate (requires deprotection) | Stable (Boc group removed with TFA) |
- Case Study : Replacing the carboxylate with a carbamate (as in ) reduces undesired side reactions in peptide coupling but necessitates Boc deprotection for amine activation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions)?
- Methodological Answer :
- Stepwise Analysis :
NMR Discrepancies : For unexpected splitting in the bicyclo core protons, perform variable-temperature NMR to assess conformational flexibility. Rigid bicyclo structures should show sharp singlets at 25°C but broaden at elevated temps .
DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts. Discrepancies >0.5 ppm suggest misassigned stereochemistry or impurities .
Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate in ) to identify strain-induced shifts .
Q. How can researchers optimize enantioselective synthesis to minimize racemization during Boc deprotection?
- Methodological Answer :
- Deprotection Conditions : Use TFA in DCM at 0°C (instead of HCl/dioxane) to reduce epimerization. Monitor by circular dichroism (CD) to track chiral integrity .
- Kinetic Resolution : Employ enzymatic methods (e.g., lipases) during intermediate steps to enrich the desired enantiomer before final deprotection .
Data-Driven Insights
Q. What are the key differences in reactivity between this compound and its bicyclo[1.1.1]pentane analogs?
- Methodological Answer :
- Strain Analysis : Bicyclo[2.1.0]pentane has higher angle strain (∼90° bridgehead angles) vs. bicyclo[1.1.1]pentane (60°), leading to:
- Faster ring-opening reactions under thermal stress.
- Enhanced nucleophilicity at the bridgehead amine .
- Applications : The [2.1.0] system’s strain enables unique cyclopropane-like reactivity in Diels-Alder or [3+2] cycloadditions, unlike the more rigid [1.1.1] framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
